molecular formula C23H19F6N3O B611248 3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene CAS No. 1221349-53-6

3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene

Cat. No. B611248
CAS RN: 1221349-53-6
M. Wt: 467.41
InChI Key: VSMFCZZEKTVDHM-UHFFFAOYSA-N
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Description

“3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene” is a compound with the molecular formula C23H19F6N3O . It is also known by other names such as TC-I 2014 and CHEMBL1650511 .


Molecular Structure Analysis

The compound has a complex structure that includes a benzimidazole ring and a spiro[4.5]dec-2-ene ring . The InChI string, which provides a textual representation of the compound’s structure, is "InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31)" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 467.4 g/mol . Other computed properties include an XLogP3-AA of 6.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, and a rotatable bond count of 2 .

Scientific Research Applications

Analgesic Activity

3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene and its derivatives have been explored for analgesic activity. Cohen et al. (1978) found that such compounds exhibited significant activity in phenylquinone writhing and yeast inflamed foot assays, suggesting potential applications in pain management Cohen, Banner, & Lopresti, 1978.

Crystallographic Studies

Research by Parvez et al. (2001) involved examining the crystal structures of compounds similar to this compound. Their work provided insights into the structural properties of these compounds Parvez, Yadav, & Senthil, 2001.

Antimicrobial Applications

Vora and Vyas (2019) synthesized a series of compounds including this compound for antimicrobial evaluation. Their research indicated the potential use of these compounds in antibacterial and antifungal applications Vora & Vyas, 2019.

Electroluminescence Tuning

Liang et al. (2014) demonstrated the use of benzimidazole-attached spiro[benzofluorene] derivatives, closely related to this compound, in tuning electroluminescence from sky-blue to deep-blue. This finding is significant for optoelectronic applications Liang et al., 2014.

Synthesis of Bioactive Compounds

Meng et al. (2017) described a method to synthesize trifluoromethyl-containing compounds related to this compound. This method facilitates the creation of potentially bioactive trifluoromethylated compounds Meng, Chen, Yu, & Han, 2017.

Novel Spiro Heterocycles Synthesis

Dabholkar and Bhusari (2013) synthesized novel spiro heterocycles containing structures related to this compound. Their work contributes to the development of new pharmaceuticals and materials Dabholkar & Bhusari, 2013.

Biochemical Analysis

Biochemical Properties

TC-I 2014 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) superfamily of cation channels . It has been shown to inhibit TRPM8 currents in HEK293 cells stably expressing canine or human TRPM8 . The IC50 values are 0.8 nM, 3.0 nM, and 4.4 nM for canine, human, and rat channels respectively .

Cellular Effects

TC-I 2014 influences cell function by acting as a potent TRPM8 antagonist . TRPM8 channels are involved in various cellular processes, including pain sensation and thermosensation. By inhibiting these channels, TC-I 2014 can modulate these processes .

Molecular Mechanism

The molecular mechanism of action of TC-I 2014 involves the inhibition of the TRPM8 channel . This inhibition prevents the influx of calcium ions into the cell, which is a key step in the activation of the pain and cold sensation pathways .

Temporal Effects in Laboratory Settings

Given its potent inhibitory effects on the TRPM8 channel, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .

Dosage Effects in Animal Models

In animal models, TC-I 2014 has been shown to prevent icilin-induced withdrawal responses . The compound produced greater than 90% inhibition at dosages of 3, 5.6, and 10 mg/kg administered 2 hours prior to icilin challenge .

Metabolic Pathways

Given its role as a TRPM8 antagonist, it is likely involved in the regulation of calcium ion homeostasis within the cell .

Transport and Distribution

Given its role as a TRPM8 antagonist, it is likely that it is transported to areas of the cell where TRPM8 channels are present .

Subcellular Localization

Given its role as a TRPM8 antagonist, it is likely that it localizes to areas of the cell where TRPM8 channels are present .

properties

IUPAC Name

3-[4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMFCZZEKTVDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=NO2)C3=NC4=C(C=C(C=C4N3)C5=CC=CC=C5C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene
Reactant of Route 2
3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene
Reactant of Route 3
3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene
Reactant of Route 4
3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene
Reactant of Route 5
Reactant of Route 5
3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene
Reactant of Route 6
Reactant of Route 6
3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene

Q & A

Q1: What can you tell us about the interaction between TC-I 2014 and the TRPM8 receptor based on the provided research?

A1: The provided research paper focuses on the structural analysis of the TRPM8 cold receptor using single-particle electron cryo-microscopy. [] This powerful technique allows researchers to visualize the receptor at a near-atomic resolution. The paper specifically investigates the structure of TRPM8 bound to TC-I 2014. By analyzing this complex, researchers can gain valuable insights into the binding site of TC-I 2014 on the receptor and understand how this interaction might modulate the receptor's activity.

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